Benzenepropanol: A Technical Guide to Chemical Properties and Structural Elucidation
Benzenepropanol: A Technical Guide to Chemical Properties and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenepropanol, also known as 3-phenyl-1-propanol or hydrocinnamic alcohol, is an organic compound with the chemical formula C₉H₁₂O.[1] It is a colorless, slightly viscous liquid characterized by a pleasant floral, balsamic odor reminiscent of hyacinths.[2][3] This aromatic alcohol is found naturally in various fruits, teas, and balsams, including strawberries and cinnamon.[2][4] Industrially, it is often synthesized through the hydrogenation of cinnamaldehyde.[4][5] Due to its fragrance profile and its utility as a chemical intermediate, benzenepropanol is a significant compound in the fragrance, flavor, and pharmaceutical industries.[4][6] It serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals like the central skeletal muscle relaxant, proformiphen.[2][4] This guide provides an in-depth overview of its chemical properties and the analytical techniques used for its structure elucidation.
Chemical and Physical Properties
Benzenepropanol's physical and chemical characteristics are well-documented, making it a versatile component in various applications. It is soluble in organic solvents like ethanol and propylene glycol but only slightly soluble in water.[2][4] A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O | [1][6] |
| Molecular Weight | 136.19 g/mol | [1][3][6][7] |
| Boiling Point | 235-236 °C | [2][3][6] |
| Melting Point | < -18 °C | [2][3][7] |
| Density | ~1.001 g/mL at 20 °C | [2][8] |
| Refractive Index (n20/D) | 1.526 | [2][3] |
| Flash Point | 109 °C (229 °F) | [2][3] |
| Water Solubility | ~5,680 mg/L at 25 °C | [7] |
| LogP (Octanol/Water) | 1.88 - 1.9 | [3][7] |
| Appearance | Colorless to pale yellow, slightly viscous liquid | [1][2][3][5] |
| Odor | Sweet, floral, balsamic | [2][3] |
Structure Elucidation
The definitive structure of benzenepropanol is confirmed through a combination of modern spectroscopic techniques. These methods provide complementary information about the molecule's carbon framework, functional groups, and the specific arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms.[9][10]
¹H NMR Spectroscopy
The ¹H NMR spectrum of benzenepropanol provides a clear fingerprint of its structure. The key signals are:
-
Aromatic Protons (C₆H₅-): A multiplet typically appearing in the 7.1-7.3 ppm range, integrating to 5 protons, which is characteristic of a monosubstituted benzene ring.
-
Methylene Protons (-CH₂-Ar): A triplet at approximately 2.7 ppm, integrating to 2 protons. This signal corresponds to the methylene group directly attached to the benzene ring and is split by the adjacent methylene group.
-
Methylene Protons (-CH₂-CH₂O-): A multiplet (often a quintet or sextet) around 1.9 ppm, integrating to 2 protons. This signal arises from the central methylene group, which is split by the two adjacent methylene groups.
-
Methylene Protons (-CH₂-OH): A triplet at about 3.7 ppm, integrating to 2 protons. This downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom. The signal is split by the neighboring methylene group.[11]
-
Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range (typically 1.5-4.0 ppm), integrating to 1 proton. Its position is variable and depends on concentration and solvent. This peak will disappear upon shaking the sample with D₂O, a common method for identifying exchangeable protons.[12]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton:
-
Aromatic Carbons: Signals for the phenyl group typically appear between 125 and 142 ppm. Due to symmetry, four signals are expected for the six aromatic carbons. The carbon attached to the propyl chain (ipso-carbon) is found at the most downfield end of this range.
-
Aliphatic Carbons:
-
The carbon bonded to the hydroxyl group (-CH₂-OH) is the most downfield of the aliphatic signals, typically appearing around 60-65 ppm.[12]
-
The carbon attached to the benzene ring (-CH₂-Ar) appears around 34 ppm.
-
The central methylene carbon (-CH₂-CH₂-CH₂-) is found at approximately 32 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For benzenepropanol, under Electron Ionization (EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 136, corresponding to the molecular weight of C₉H₁₂O.[7] This peak may be of moderate to low intensity.
-
Key Fragmentation Patterns:
-
Alpha-Cleavage: The most significant fragmentation for primary alcohols is the cleavage of the C-C bond adjacent to the oxygen atom.[12][13] For benzenepropanol, this would involve the loss of a C₂H₅ radical, but a more favorable fragmentation is the loss of water.
-
Loss of Water (M-18): A prominent peak is often observed at m/z = 118, resulting from the dehydration of the molecular ion.[7][12]
-
Benzylic Cleavage: Cleavage of the bond between the first and second carbons of the propyl chain results in the formation of the stable tropylium ion (C₇H₇⁺) at m/z = 91. A rearrangement often precedes this fragmentation. A related peak at m/z = 92 is also common.
-
Another significant peak is often seen at m/z = 117, corresponding to the loss of a hydroxyl radical followed by rearrangement.[7]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[14] The IR spectrum of benzenepropanol shows characteristic absorption bands:
-
O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.[11]
-
C-H Stretch (Aromatic): Sharp, medium-intensity peaks typically found just above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹).
-
C-H Stretch (Aliphatic): Strong, sharp peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to the methylene groups of the propyl chain.
-
C=C Stretch (Aromatic): Medium to weak intensity peaks in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring.[11]
-
C-O Stretch: A strong absorption band in the 1000-1100 cm⁻¹ range, indicative of a primary alcohol.[11]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate structural analysis.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzenepropanol sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift to 0 ppm.
-
Instrument Setup: Place the sample tube in the NMR spectrometer (e.g., 400 MHz or higher for better resolution). Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
General Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of benzenepropanol (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
GC Conditions: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet. Use a suitable capillary column (e.g., a non-polar DB-5 or similar). Program the oven temperature to ramp from a low starting temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure separation from any impurities.
-
MS Conditions: Use Electron Ionization (EI) at a standard energy of 70 eV. Set the mass analyzer to scan a mass range of m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to benzenepropanol in the gas chromatogram. Analyze the mass spectrum associated with this peak to identify the molecular ion and characteristic fragment ions.
General Protocol for FTIR Spectroscopy
-
Sample Preparation: As benzenepropanol is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Background Spectrum: Run a background scan with the empty salt plates in the sample holder to record the spectrum of the ambient atmosphere (CO₂, H₂O), which will be subtracted from the sample spectrum.
-
Sample Spectrum: Place the prepared sample in the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: After automatic background subtraction, analyze the resulting spectrum. Identify the key absorption bands and assign them to the corresponding functional groups (O-H, C-H, C=C, C-O) by comparing their wavenumbers to correlation charts.
Mandatory Visualizations
The following diagrams illustrate key logical and experimental workflows related to the study of benzenepropanol.
Caption: Logical flow for the structure elucidation of Benzenepropanol.
Caption: General experimental workflow for spectroscopic analysis.
References
- 1. CAS 122-97-4: Benzenepropanol | CymitQuimica [cymitquimica.com]
- 2. 3-Phenyl-1-propanol | 122-97-4 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 3-Phenyl-1-Propanol manufacturers and suppliers in China - ODOWELL [odowell.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. chemimpex.com [chemimpex.com]
- 7. Benzenepropanol | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. jchps.com [jchps.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
